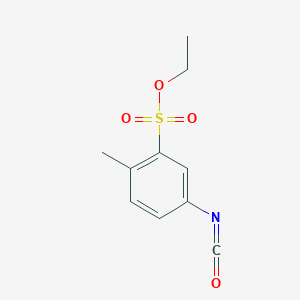
Ethyl 5-isocyanato-2-methylbenzene-1-sulfonate
Cat. No. B8583639
Key on ui cas rn:
66347-31-7
M. Wt: 241.27 g/mol
InChI Key: UKPOZTCTTIZXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259255
Procedure details


If, instead of sodium methylate, sodium ethylate in solution in alcohol is used for esterifying the urethane toluene-2-sulphonic acid chloride according to Example 1, the 4-isocyanatotoluene-2-sulphonic acid ethyl ester is similarly obtained.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
urethane toluene-2-sulphonic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][CH2:5][O-:6].[Na+].[C:8]1([CH3:18])[C:9]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1.[NH2:19][C:20](OCC)=[O:21]>>[CH2:5]([O:6][S:14]([C:9]1[C:8]([CH3:18])=[CH:13][CH:12]=[C:11]([N:19]=[C:20]=[O:21])[CH:10]=1)(=[O:16])=[O:15])[CH3:4] |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
sodium methylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
Step Three
|
Name
|
urethane toluene-2-sulphonic acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C.NC(=O)OCC
|
Step Four
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OS(=O)(=O)C=1C(=CC=C(C1)N=C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
